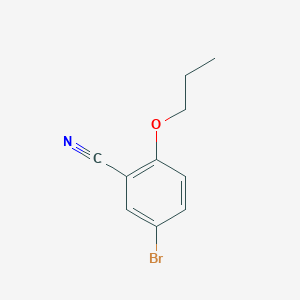
2,5-Dibromopyridin-3-amine
概要
説明
2,5-Dibromopyridin-3-amine is a chemical compound with the molecular formula C5H4Br2N2 . It appears as a yellow to brown fine crystalline powder .
Synthesis Analysis
The synthesis of 2,5-Dibromopyridin-3-amine has been studied . In one method, 2,5-Dibromo-3-nitropyridine was stirred in acetic acid, and powdered iron was added. The solution was heated at 80°C for 15 minutes with vigorous stirring. The reaction mixture was filtered, washed, and the solvent was removed to give the crude product .Molecular Structure Analysis
The molecular structure of 2,5-Dibromopyridin-3-amine has been analyzed by single crystal X-ray diffraction . The empirical formula is C5H4Br2N2, and the molecular weight is 251.91 g/mol .Physical And Chemical Properties Analysis
2,5-Dibromopyridin-3-amine is a white to yellow or cream or pale brown to brown crystalline powder . It has a melting point of 100-106°C . The compound is soluble, with a solubility of 0.207 mg/ml .科学的研究の応用
Chemical Synthesis
“2,5-Dibromopyridin-3-amine” is used in chemical synthesis. It undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines .
Production of Hg (II) Complexes
This compound has been used in the synthesis of new Hg (II) complexes with halogen (chloro, bromo, iodo) and 3,5-disubstituted pyridine ligands .
Research Use
It’s important to note that “2,5-Dibromopyridin-3-amine” is primarily used for scientific research . It’s not intended for medical, clinical diagnosis or treatment, food and cosmetics, etc .
Safety and Hazards
2,5-Dibromopyridin-3-amine is classified as a hazardous material . It has a hazard class of 6.1, and the signal word is “Danger”. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
It is used in the preparation of conjugate polymers for neurotoxin detection and as an intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors .
Mode of Action
As an intermediate in the synthesis of ROCK inhibitors, it may interact with the kinase to inhibit its activity
Biochemical Pathways
Given its use in the synthesis of rock inhibitors, it may indirectly influence pathways regulated by this kinase, such as cell motility, proliferation, and apoptosis .
Result of Action
As an intermediate in the synthesis of ROCK inhibitors, it may contribute to the inhibition of ROCK activity, potentially affecting cellular processes such as cell motility and proliferation .
Action Environment
It is recommended to be stored in a dark place under an inert atmosphere at 2-8°c , suggesting that light, oxygen, and temperature may affect its stability.
特性
IUPAC Name |
2,5-dibromopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGBUYMPBFPXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598590 | |
| Record name | 2,5-Dibromopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromopyridin-3-amine | |
CAS RN |
90902-84-4 | |
| Record name | 2,5-Dibromo-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90902-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromopyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)



![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)



